4-iodo-3-methoxy-1-methyl-1H-pyrazole
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Overview
Description
4-iodo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of iodine, methoxy, and methyl groups attached to a pyrazole ring. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, and they are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methoxy-1-methyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-methyl-3-methoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products
Substitution: Formation of 4-azido-3-methoxy-1-methyl-1H-pyrazole, 4-thiocyanato-3-methoxy-1-methyl-1H-pyrazole, etc.
Oxidation: Formation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 4-iodo-3-methoxy-1-methyl-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
4-iodo-3-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-methyl-1H-pyrazole
- 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
- 3-methoxy-1-methyl-1H-pyrazole
Uniqueness
4-iodo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both iodine and methoxy groups on the pyrazole ring. This combination of substituents can enhance its reactivity and biological activity compared to other pyrazole derivatives. The iodine atom provides a site for further functionalization, while the methoxy group can modulate the compound’s electronic properties .
Properties
CAS No. |
2203986-20-1 |
---|---|
Molecular Formula |
C5H7IN2O |
Molecular Weight |
238 |
Purity |
95 |
Origin of Product |
United States |
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